PHA690509

Description

PHA690509 is a compound referenced in multiple pharmacological and virological studies, particularly in the context of antiviral and anticancer research. While its exact chemical structure remains unspecified in the provided evidence, its functional roles are highlighted in molecular docking studies and clinical trial frameworks. Key applications include its use as a reference drug in computational assessments of antiviral efficacy against influenza and Zika virus , as well as its inclusion in clinical trials for neurodegenerative and oncological conditions .

Structure

3D Structure

Propriétés

Formule moléculaire |

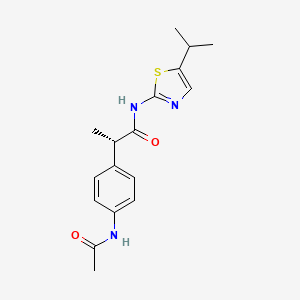

C17H21N3O2S |

|---|---|

Poids moléculaire |

331.4 g/mol |

Nom IUPAC |

(2S)-2-(4-acetamidophenyl)-N-(5-propan-2-yl-1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C17H21N3O2S/c1-10(2)15-9-18-17(23-15)20-16(22)11(3)13-5-7-14(8-6-13)19-12(4)21/h5-11H,1-4H3,(H,19,21)(H,18,20,22)/t11-/m0/s1 |

Clé InChI |

NFSKEXQRNDSSAN-NSHDSACASA-N |

SMILES isomérique |

C[C@@H](C1=CC=C(C=C1)NC(=O)C)C(=O)NC2=NC=C(S2)C(C)C |

SMILES canonique |

CC(C)C1=CN=C(S1)NC(=O)C(C)C2=CC=C(C=C2)NC(=O)C |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of PHA690509 typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving an α-haloketone and a thiourea derivative under acidic conditions.

Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Coupling Reaction: The acetylated phenyl ring is then coupled with the thiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

PHA690509 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the thiazole ring, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

PHA690509 has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of PHA690509 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Antiviral Activity: Binding Affinity and Molecular Interactions

PHA690509 has been compared to iridoid derivatives and standard antiviral drugs in molecular docking studies targeting viral receptors.

Table 1: Binding Energies and Residue Interactions of this compound and Comparators

Key Findings :

- This compound exhibits weaker binding affinity (-6.9 kcal/mol) compared to iridoids like 2'-O-(4-methoxycinnamoyl) mussaenosidic acid (-8.6 kcal/mol) and 6-O-trans-p-coumaroyl-8-O-acetylshanzhiside (-9.2 kcal/mol), suggesting inferior target engagement .

- Despite sharing interaction residues (e.g., ASN 152, GLY 153) with iridoids, this compound lacks additional stabilizing interactions (e.g., π-π stacking with aromatic residues), which may explain its lower efficacy .

Functional Similarity to Other Therapeutic Agents

Comparison with DHMEQ (Anti-inflammatory Agent)

references this compound alongside dehydroxymethylepoxyquinomicin (DHMEQ), a nuclear factor-κB (NF-κB) inhibitor used in arthritis models. While DHMEQ selectively inhibits NF-κB nuclear translocation, this compound’s mechanism in inflammatory contexts remains uncharacterized in the provided data, limiting direct comparison .

Anticancer Potential: CB002 and R1

In oncology, this compound is distinct from compounds like CB002 and R1, which activate p53/p73 pathways to induce tumor cell death.

Limitations in Comparative Data

- Exclusion of Studies : highlights the exclusion of 217 manuscripts due to unspecified issues related to this compound, raising questions about reproducibility or methodological flaws in prior research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.